molecular formula C10H12N2O B1377667 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 933698-79-4

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1377667
M. Wt: 176.21 g/mol
InChI Key: ZJMZHOMUFKQBLT-UHFFFAOYSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any chemical reactions involved.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and any products formed during these reactions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Ring-Chain Tautomerism Studies

One significant area of research focuses on the ring-chain tautomerism observed in 1,2,3,4-tetrahydroquinoline derivatives. Studies have been conducted on the synthesis of these derivatives through reactions with aldehydes and ketones, highlighting their preference for ring forms over chain forms, especially in ketone derivatives and alkyl aldehyde derivatives. This tautomerism is influenced by the electronic character of substituents, as demonstrated by linear correlations between the Hammett–Brown σ+ parameter and log K (equilibrium constant) for para-phenyl substituted compounds. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material science (Sinkkonen et al., 2003).

Synthesis Methods

Another area of interest is the development of novel synthesis methods for 1,2,3,4-tetrahydroquinoline derivatives. Innovations include the synthesis of enantiopure 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular cycloaddition of chiral nitrones, highlighting advances in stereochemical control and efficiency in organic synthesis. These methodologies open new avenues for the creation of complex molecules with specific chiral configurations, which are essential in the development of new drugs and materials (Broggini et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, 1,2,3,4-tetrahydroquinoline derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties. These compounds are integral to numerous biologically active natural products and therapeutic agents, underlining their significance in drug discovery and development. The versatility of the tetrahydroquinoline scaffold enables the creation of diverse molecules with targeted biological activities, making them a valuable tool in the search for new treatments (Sabale et al., 2013).

Green Chemistry and Sustainable Synthesis

Efforts to develop more sustainable and efficient synthesis methods for these compounds include direct, solvent-free synthesis techniques. Such approaches align with the principles of green chemistry, aiming to reduce the use of hazardous solvents and minimize waste in chemical processes. The development of catalyst-free methods and the use of benign solvents or solvent-free conditions are examples of how the synthesis of 1,2,3,4-tetrahydroquinoline derivatives is becoming more environmentally friendly, demonstrating the potential for these methods in industrial applications (Correa et al., 2002).

Safety And Hazards

This would involve looking at any known safety issues or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZHOMUFKQBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

CAS RN

933698-79-4
Record name 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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